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Compound of Interest

Compound Name: Glymidine

Cat. No.: B1671911 Get Quote

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical development of

Glymidine (also known as Glymidine sodium or glycodiazine), an early sulfonylurea oral

antidiabetic agent. This document is intended for researchers, scientists, and drug

development professionals interested in the evolution of sulfonylurea drugs and the specific

history of Glymidine.

Introduction and Discovery
Glymidine emerged during a period of significant progress in the oral treatment of diabetes

mellitus. Following the discovery of the hypoglycemic effects of certain sulfonamides in the

1940s and 1950s, the class of sulfonylurea drugs was developed, offering a new therapeutic

option for patients with what is now known as type 2 diabetes.[1][2]

Glymidine sodium was first reported in 1964.[3] It was developed and originally marketed by

Bayer and Schering and was introduced for clinical use in Europe in the mid to late 1960s.[3]

As an early oral antidiabetic medication, it provided an alternative to insulin injections for some

patients.[3] While historically significant, Glymidine is no longer in widespread clinical use,

having been largely superseded by newer generations of sulfonylureas and other classes of

antidiabetic drugs with improved safety and efficacy profiles. It is now primarily available for

research purposes.
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Chemical Properties
Glymidine is a sulfapyrimidine derivative. Its chemical structure is distinct from the more

common sulfonylurea structure, though it is classified within this therapeutic class due to its

mechanism of action.

Property Value

IUPAC Name
N-[5-(2-methoxyethoxy)pyrimidin-2-

yl]benzenesulfonamide

Chemical Formula C13H15N3O4S

Molar Mass 309.34 g·mol−1

CAS Number 339-44-6

DrugBank Accession Number DB01382

Mechanism of Action
Similar to other sulfonylureas, Glymidine's primary mechanism of action is the stimulation of

insulin release from the pancreatic β-cells. This action is dependent on the presence of

functioning β-cells. The signaling pathway is initiated by the binding of Glymidine to the

sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on

the surface of pancreatic β-cells.

This binding leads to the closure of the K-ATP channels, which in turn causes depolarization of

the cell membrane. The change in membrane potential activates voltage-gated calcium

channels, leading to an influx of calcium ions (Ca2+) into the β-cell. The resulting increase in

intracellular calcium concentration triggers the exocytosis of insulin-containing granules,

thereby increasing insulin secretion into the bloodstream.

Some evidence also suggests that Glymidine may have extrapancreatic effects, such as

inhibiting hepatic lipolysis (the breakdown of fats in the liver).
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Caption: Signaling pathway of Glymidine in pancreatic β-cells.

Preclinical and Clinical Development
Preclinical Studies
Detailed preclinical data for Glymidine is sparse in the readily available literature. However,

based on its classification as a sulfonylurea, it would have undergone a standard battery of

preclinical tests to assess its efficacy, safety, and pharmacokinetic profile in animal models.

These studies would have been crucial for establishing the initial dose-response relationship

and identifying potential toxicities before human trials.

Clinical Studies
Glymidine was introduced into clinical practice in Europe in the mid to late 1960s for the

management of type 2 diabetes mellitus.
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Efficacy

Specific quantitative data from the original pivotal clinical trials on the efficacy of Glymidine,

such as the mean reduction in HbA1c, are not readily available in the contemporary scientific

literature. As a sulfonylurea, its efficacy would have been demonstrated by its ability to lower

blood glucose levels in patients with type 2 diabetes.

Efficacy Parameter Glymidine
Sulfonylureas (General
Class)

Mean HbA1c Reduction Data not available Approximately 1.0-1.5%

Fasting Plasma Glucose

Reduction
Data not available Significant reduction

Postprandial Glucose

Reduction
Data not available Significant reduction

Note: Data for the general class of sulfonylureas is provided for context, as specific clinical trial

data for Glymidine is not available in the searched literature.

Pharmacokinetics

Pharmacokinetic Parameter Value for Glymidine

Bioavailability High

Absorption
Rapidly and almost completely absorbed from

the GI tract

Protein Binding ~90%

Elimination Half-life Approximately 3.8 to 4 hours

Cmax Data not available

Tmax Data not available

AUC Data not available
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Note: While some qualitative pharmacokinetic data for Glymidine is available, specific

quantitative parameters (Cmax, Tmax, AUC) from dedicated pharmacokinetic studies could not

be located in the searched literature.

Safety and Tolerability

The primary adverse effect of Glymidine, like other sulfonylureas, is hypoglycemia. The

incidence of other side effects is not well-documented in recent literature.

Adverse Event Incidence with Glymidine

Hypoglycemia
Primary adverse effect; specific incidence data

not available

Gastrointestinal Effects Data not available

Weight Gain
Data not available (a known class effect of

sulfonylureas)

Note: Specific incidence rates of adverse events for Glymidine from its period of clinical use

are not detailed in the available literature.

Experimental Protocols
Synthesis of Glymidine
The synthesis of Glymidine was first reported by Gutsche and Kohlmann in 1964 and is also

described in U.S. Patent 3,275,635. Unfortunately, the full text of this patent and the original

publication containing the detailed experimental protocol could not be retrieved through the

conducted searches. Therefore, a detailed, step-by-step synthesis protocol cannot be provided

in this guide. The synthesis would have likely involved the reaction of a substituted pyrimidine

with a benzenesulfonyl halide.

Insulin Secretion Assay (Representative Protocol)
To assess the insulinotropic effect of a sulfonylurea like Glymidine, an in vitro insulin secretion

assay using isolated pancreatic islets is a standard experimental approach.
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Caption: A representative workflow for an in vitro insulin secretion assay.

Methodology:
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Islet Isolation: Pancreatic islets are isolated from an appropriate animal model (e.g., mouse

or rat) using collagenase digestion followed by density gradient centrifugation.

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

Pre-incubation: Islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8

mM) to establish a basal insulin secretion rate.

Incubation: Groups of islets are then incubated for a defined period (e.g., 60 minutes) in the

presence of:

Low glucose buffer (negative control)

High glucose buffer (e.g., 16.7 mM) (positive control)

High glucose buffer containing various concentrations of Glymidine.

Supernatant Collection: At the end of the incubation period, the supernatant is collected.

Insulin Measurement: The concentration of insulin in the supernatant is quantified using a

suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a

radioimmunoassay (RIA).

Data Analysis: The amount of insulin secreted under each condition is normalized to the islet

number or protein content and compared to determine the stimulatory effect of Glymidine on

glucose-stimulated insulin secretion.

Conclusion
Glymidine represents an important step in the historical development of oral antidiabetic

therapies. As an early sulfonylurea, it provided a valuable treatment option for patients with

type 2 diabetes in the 1960s and beyond. While it has been largely replaced by newer

medications, its history and mechanism of action are illustrative of the foundational principles of

sulfonylurea therapy. The lack of readily available, detailed quantitative data from its era of use

highlights the advancements in clinical trial reporting and data accessibility in modern drug

development. Further archival research may yet uncover more specific details about the clinical

performance of this historically significant compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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